2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline
Description
Properties
Molecular Formula |
C13H11N3 |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-pyrrolo[2,3-b]pyridin-1-ylaniline |
InChI |
InChI=1S/C13H11N3/c14-11-5-1-2-6-12(11)16-9-7-10-4-3-8-15-13(10)16/h1-9H,14H2 |
InChI Key |
QTVQKAHDCMECCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Halogenated Pyrrolopyridine Precursors
A common starting material is 5-bromo-1H-pyrrolo[2,3-b]pyridine, which undergoes coupling with phenylboronic acid in the presence of a palladium catalyst. For example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) facilitates the reaction in a dioxane/water solvent system at 80°C under nitrogen. The bromine atom at the 5-position of the pyrrolopyridine core is selectively replaced by the aryl group, yielding intermediates such as 5-phenyl-1H-pyrrolo[2,3-b]pyridine.
Chemoselective Coupling at C-2
Recent advancements highlight chemoselective Suzuki-Miyaura coupling at the C-2 position of 2-iodo-4-chloropyrrolo[2,3-b]pyridine. This approach ensures regioselectivity when introducing aryl groups, avoiding competing reactions at other halogenated sites. The reaction employs Pd(OAc)₂ with SPhos as a ligand and potassium phosphate as a base in toluene/water, achieving moderate to high yields.
Post-Coupling Functionalization
Following cross-coupling, bromination at the 3-position of the pyrrolopyridine ring is often necessary for further derivatization. Bromine in chloroform or N-bromosuccinimide (NBS) in dichloromethane introduces a bromine atom, enabling subsequent transformations such as tosylation or amination.
Copper-Catalyzed C-N Bond Formation
An alternative to palladium-catalyzed methods, copper-mediated C-N coupling offers a cost-effective route to 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline.
Ullmann-Type Coupling
2-Iodoaniline derivatives react with pyrrole boronic esters under Ullmann conditions. A mixture of CuI, N,N'-dimethylethylenediamine (DMEDA), and potassium phosphate in toluene at 110°C facilitates the formation of the C-N bond between the aniline and pyrrolopyridine moieties. This method avoids expensive palladium catalysts but requires longer reaction times (24–48 hours).
Cyclization-Reduction Strategy
A two-step synthesis involves cyclizing 2-nitroaniline with 2,5-dimethoxytetrahydrofuran in acetic acid to form a nitro-substituted pyrroloaniline intermediate. Subsequent reduction with iron powder and ammonium chloride in aqueous ethanol converts the nitro group to an amine, yielding the target compound. This approach is advantageous for substrates sensitive to transition-metal catalysis.
Bromination and Functionalization Pathways
Bromination plays a critical role in diversifying the pyrrolopyridine core.
Direct Bromination
Treating 5-phenyl-1H-pyrrolo[2,3-b]pyridine with bromine in chloroform at 0°C introduces a bromine atom at the 3-position. Alternatively, NBS in tetrahydrofuran (THF) with triethylamine achieves similar results under milder conditions. The brominated product serves as a versatile intermediate for Suzuki couplings or nucleophilic substitutions.
Tosylation and Protection
To prevent unwanted side reactions during functionalization, the NH group of the pyrrolopyridine is often protected. Tosylation with p-toluenesulfonyl chloride in dichloromethane and aqueous sodium hydroxide yields a stable tosyl-protected derivative. Deprotection is achieved via hydrolysis with methanolic sodium hydroxide or ammonia.
Challenges and Side Reactions
Deprotection Complications
Removing protecting groups like trimethylsilylethoxymethyl (SEM) can lead to side reactions. For instance, SEM deprotection with tetrabutylammonium fluoride (TBAF) may generate formaldehyde, triggering cyclization to form tricyclic byproducts. Optimizing reaction conditions (e.g., low temperature, dilute solutions) minimizes these issues.
Chemoselectivity in Cross-Coupling
Ensuring selective coupling at the desired position (C-2 vs. C-5) remains challenging. Ligand choice (e.g., SPhos for C-2 selectivity) and substrate prefunctionalization (e.g., chloro vs. iodo substituents) are critical for achieving high regiocontrol.
Comparative Analysis of Methods
| Method | Catalyst | Solvent System | Temperature | Key Advantage |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | PdCl₂(dppf) | Dioxane/water | 80°C | High regioselectivity |
| Ullmann Coupling | CuI/DMEDA | Toluene | 110°C | Cost-effective |
| Cyclization-Reduction | None | Acetic acid/ethanol | Reflux | Avoids transition metals |
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[2,3-b]pyridine core.
Substitution: The compound can undergo substitution reactions, particularly at the aniline moiety, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1.1. Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing the pyrrolo[2,3-b]pyridine scaffold. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent activity against various cancer cell lines. A notable example is the synthesis of pyrrolo[2,3-b]pyridine derivatives that demonstrated significant inhibition of cellular proliferation in HeLa, HCT116, and A375 human tumor cell lines, with some compounds exhibiting IC50 values as low as 0.36 µM against cyclin-dependent kinases (CDKs) .
1.2. Neuropharmacological Effects
Research has indicated that derivatives of 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline can act as selective inhibitors of phosphodiesterase 4B (PDE4B), which is implicated in various central nervous system (CNS) disorders. For example, compound 11h from a series of synthesized pyrrolo[2,3-b]pyridine-2-carboxamides exhibited significant inhibition of TNF-α release from macrophages and showed promise for further development in treating CNS diseases .
1.3. Anti-inflammatory Properties
The anti-inflammatory potential of pyrrolo[2,3-b]pyridine derivatives has been explored extensively. These compounds have been shown to inhibit the release of pro-inflammatory cytokines and are being evaluated for their efficacy in managing conditions characterized by chronic inflammation .
Mechanistic Insights and Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound derivatives is crucial for optimizing their pharmacological properties:
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 11h | PDE4B | ~0.11–1.1 | Inhibitor |
| Compound X | CDK2 | 0.36 | Inhibitor |
| Compound Y | TNF-α release | N/A | Anti-inflammatory |
Studies have shown that modifications at specific positions on the pyrrolo[2,3-b]pyridine ring can significantly alter their biological activity and selectivity towards different targets . For instance, varying substituents on the aniline portion can enhance potency against specific kinases involved in cancer progression.
Synthesis and Development
The synthesis of this compound involves various methodologies, including Buchwald-Hartwig coupling reactions that allow for efficient incorporation of functional groups that modulate biological activity . The exploration of new synthetic pathways continues to be a focus area to improve yield and reduce costs.
Case Studies
Several case studies illustrate the application of this compound in drug discovery:
4.1. Case Study: PDE4B Inhibitors
A study explored a series of pyrrolo[2,3-b]pyridine derivatives for their ability to inhibit PDE4B selectively. The findings indicated that these compounds could effectively reduce inflammation in vitro and showed potential for treating CNS disorders .
4.2. Case Study: Anticancer Agents
In another investigation, a library of pyrrolo[2,3-b]pyridine-based compounds was evaluated for anticancer activity against multiple tumor cell lines. The results demonstrated enhanced efficacy compared to existing treatments like tamoxifen .
Mechanism of Action
The mechanism of action of 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs by binding to the ATP-binding site, thereby blocking the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in substituents, fusion positions, and functional groups, leading to distinct physicochemical and biological profiles:
Key Observations:
- Core Structure : The fusion position (e.g., 2,3-b vs. 2,3-c) alters electronic distribution. For instance, pyrrolo[2,3-c]pyridines (e.g., 9a) exhibit different reactivity compared to 2,3-b analogs due to shifted nitrogen positions .
- Aniline vs. In contrast, carboxamide or ester substituents (e.g., 223376-47-4, 9a) may reduce solubility or alter target selectivity .
- Bulky Groups : Compounds like 46 incorporate trifluoromethyl cyclopropyl and SEM-protecting groups, improving metabolic stability and selectivity for MAP4K1 inhibition .
Physicochemical Properties
- Solubility: The morpholinoethoxy group in Compound 8 improves water solubility compared to the parent aniline derivative .
- Stability : SEM (trimethylsilyl ethoxy methyl) protection in Compound 46 prevents undesired metabolic degradation, a strategy absent in the target compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline, and how can reaction conditions be optimized?
- Methodology : A common approach involves coupling pyrrolopyridine derivatives with aniline precursors. For example, palladium-catalyzed cross-coupling reactions under hydrogen gas (H₂) with Pd/C as a catalyst can reduce nitro groups to amines, as seen in analogous compounds like 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline . Optimization may include adjusting reaction time, temperature (e.g., 80–100°C), and catalyst loading. Solvent choice (e.g., THF or ethanol) also impacts yield .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology : X-ray crystallography is essential for resolving the molecular structure, as demonstrated for related pyrrolopyridine derivatives (monoclinic, space group P21/c, with lattice parameters a = 10.1416 Å, b = 13.7428 Å, c = 6.7395 Å) . Complementary techniques include:
- NMR : To confirm proton environments and substituent positions.
- Mass spectrometry : For molecular weight validation (e.g., exact mass 195.22 g/mol for C₁₂H₉N₃) .
- Hirshfeld surface analysis : To study intermolecular interactions .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodology : General safety measures include using fume hoods, gloves, and eye protection. For inhalation exposure, move to fresh air and consult a physician. Skin contact requires immediate washing with water .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, studies on similar compounds used DFT to correlate crystal structure data with electronic properties, aiding in the design of derivatives with tailored reactivity .
Q. What strategies address contradictions in synthetic yields or spectral data during characterization?
- Methodology :
- Synthetic inconsistencies : Use Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst type, solvent polarity). For example, substituting Pd/C with Pd(OAc)₂ may improve coupling efficiency .
- Spectral discrepancies : Cross-validate using multiple techniques (e.g., XRD for conformation, NMR for dynamic behavior). If crystallography is unavailable, compare experimental IR/Raman spectra with computational predictions .
Q. How can this compound be functionalized for applications in medicinal chemistry (e.g., kinase inhibition)?
- Methodology : Introduce substituents at the aniline or pyrrolopyridine moiety to enhance bioactivity. For instance, fluorination at the 4-position of the benzene ring (as in Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate) improves stability and target binding . In MAP4K1 inhibitor development, trifluoromethylcyclopropyl groups were added to the pyrrolopyridine core to modulate potency .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology : Chiral resolution techniques (e.g., chiral HPLC or enzymatic catalysis) are critical. For intermediates like (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone (98% purity), rigorous monitoring via polarimetry or chiral shift reagents ensures enantiomeric integrity .
Data Analysis and Experimental Design
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodology :
- Core modifications : Vary substituents on the pyrrolopyridine (e.g., electron-withdrawing groups at the 3-position) and aniline (e.g., alkyl/aryl groups).
- Assays : Test derivatives against target proteins (e.g., kinases) using fluorescence polarization or SPR. In MAP4K1 studies, derivatives with trifluoromethylcyclopropyl groups showed enhanced T-cell activity .
Q. What experimental controls are essential when studying this compound’s stability under varying pH or temperature?
- Methodology :
- pH stability : Use buffer solutions (pH 2–12) and monitor degradation via HPLC at intervals (e.g., 24–72 hours).
- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
